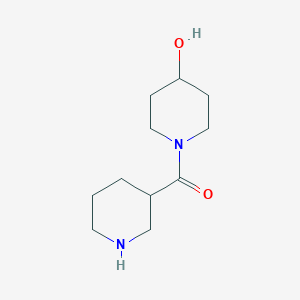

(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone

Overview

Description

(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. It is a useful research chemical, often employed in various scientific studies and applications.

Mechanism of Action

Target of Action

The primary target of (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone, also known as Periciazine , is the dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

Periciazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade . It is believed to block the alpha adrenergic receptors as well as antagonize the D1 dopamine receptor . This interaction with its targets leads to a reduction in pathologic arousal and affective tension in some psychotic patients .

Biochemical Pathways

The compound’s interaction with dopamine receptors affects the dopaminergic pathways in the brain, which are involved in a variety of behaviors such as reward, mood, and motor control . By blocking the dopamine receptors, Periciazine can alter these pathways and their downstream effects .

Result of Action

The result of Periciazine’s action is a reduction in symptoms of aggressiveness, impulsiveness, and hostility associated with psychiatric conditions such as schizophrenia . It has been shown to reduce pathologic arousal and affective tension in some psychotic patients, while the symptoms of abnormal mental integration are relatively unaffected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of 4-hydroxy-1-piperidine with 3-piperidylmethanone in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones or aldehydes, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone include:

- 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone

- 4-Hydroxy-1-methylpiperidine

- 1-Methyl-4-piperidinol

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of both hydroxyl and carbonyl functional groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Biological Activity

(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O

- CAS Number : 496057-57-9

The compound features two piperidine rings substituted at the 1 and 3 positions, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Further studies are needed to elucidate the specific pathways involved in its antimicrobial effects.

Case Studies and Experimental Data

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against specific bacterial strains.

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were conducted.

- Results : The compound demonstrated significant antibacterial activity with MIC values ranging from 5 to 15 µg/mL against tested strains.

- In Vitro Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its distinctive biological profile:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Notable Features |

|---|---|---|---|

| This compound | Yes | >100 µM | Dual piperidine structure |

| 4-(4-Hydroxyphenyl)piperazine derivatives | Moderate | <20 µM | Stronger cytotoxicity |

| N-(3-hydroxy-4-piperidinyl)benzamides | Yes | <50 µM | Gastrointestinal motility effects |

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Synthesis of analogs to enhance potency and selectivity.

Properties

IUPAC Name |

(4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9/h9-10,12,14H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNDKFIAPLMLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.